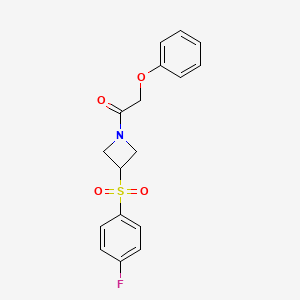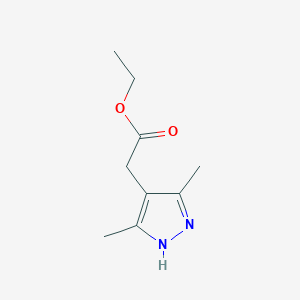![molecular formula C18H17FN2O2S2 B2842476 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea CAS No. 2097922-00-2](/img/structure/B2842476.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: The bithiophene intermediate and ethylene oxide or a similar epoxide.
Reaction Conditions: Acidic or basic conditions to facilitate the ring-opening of the epoxide and attachment to the bithiophene.
Formation of the Urea Derivative
Starting Materials: The hydroxyethyl-bithiophene intermediate and 4-fluorobenzyl isocyanate.
Reaction Conditions: Typically carried out in an inert atmosphere with a suitable solvent like dichloromethane or tetrahydrofuran, under mild heating.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic semiconductors and photovoltaic cells.
Catalysis: The urea group can act as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.
Biology and Medicine
Drug Development:
Biochemical Probes: Used in studying enzyme interactions and protein binding due to its unique structure.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or mechanical properties.
Polymer Science: As a building block for synthesizing functional polymers with tailored properties.
Mecanismo De Acción
Target of Action
It is known that bithiophene-based compounds are often used in the design of wide-bandgap conjugated copolymers . These polymers are used in photovoltaic cells, suggesting that the compound may interact with photovoltaic materials .
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets in photovoltaic cells. The donor–donor–acceptor (D–D–A) molecular strategy is used to design and synthesize these wide-bandgap conjugated copolymers . The compound, containing 2,2’-bithiophene, is introduced to the D–A polymer as a third component to investigate the influence of the conjugation backbone on photovoltaic properties .
Biochemical Pathways
The compound’s influence on the photovoltaic performance of polymer solar cells (pscs) suggests it may play a role in energy conversion processes .
Result of Action
The compound’s introduction to the D–A polymer influences the photovoltaic properties of the polymer. For instance, a compound with a bithiophene unit exhibits a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . This results in improved photovoltaic performance of PSCs .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves multiple steps:
-
Formation of the Bithiophene Intermediate
Starting Materials: 2,2’-Bithiophene and appropriate halogenated reagents.
Reaction Conditions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly used to form the bithiophene core.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives of the bithiophene moiety, potentially altering electronic properties.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous conditions to prevent side reactions.
Products: Reduced forms of the compound, possibly affecting the urea or hydroxyethyl groups.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Products: Substituted derivatives, which can be tailored for specific applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals for coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, ethanol, water.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea: Similar structure but with a chlorine atom instead of fluorine, which may alter its electronic and biological properties.
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea: Contains a methyl group, potentially affecting its reactivity and applications.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea enhances its stability and biological activity compared to similar compounds with different substituents.
Versatility: The combination of bithiophene, hydroxyethyl, and fluorophenylmethyl urea groups makes it a versatile compound for various applications in electronics, medicine, and materials science.
This detailed overview highlights the significance and potential applications of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea in multiple scientific domains
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSYNFNNOODGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2842394.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)
![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2842407.png)
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2842409.png)
![4-[(Dimethylamino)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2842410.png)
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
![2-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2842412.png)
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)


